2,4-Dihydroindeno[1,2-c]pyrazole
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Overview
Description
2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole typically involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature. This reaction produces various bioactive indeno[1,2-c]pyrazol-4(1H)-one analogues . Another method involves the Knoevenagel condensation, which is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazole linked oxindole conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis has been reported for similar compounds, which can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells . Additionally, it can interact with the active site of the BRAF protein, which is involved in cell growth and proliferation .
Comparison with Similar Compounds
2,4-Dihydroindeno[1,2-c]pyrazole can be compared with other indeno-fused pyrazoles and similar heterocyclic compounds:
Indeno[1,2-c]pyrazolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Tricyclic Pyrazoles: These compounds, such as those used as cannabinoid receptor modulators, have different pharmacological profiles and applications.
1,4-Dihydroindeno[1,2-c]pyrazole linked oxindole conjugates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Properties
CAS No. |
150433-24-2 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12) |
InChI Key |
DGYDIEIMGSEYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=NN3 |
Origin of Product |
United States |
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